molecular formula C27H40N4O6S B11827132 N,N-diethylethanamine;(2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

N,N-diethylethanamine;(2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B11827132
M. Wt: 548.7 g/mol
InChI Key: VPPVUVAWSDQWDY-UVKKPQQBSA-N
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Description

The compound “N,N-diethylethanamine;(2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Typical synthetic routes may involve:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the amino and carboxylic acid groups via amide bond formation.
  • Functionalization of the side chains with specific reagents under controlled conditions.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate reactions.
  • Implementation of purification techniques such as chromatography.
  • Scale-up processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate.
  • Reducing agents such as lithium aluminum hydride.
  • Substitution reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:

  • Binding to enzymes or receptors to modulate their activity.
  • Interfering with metabolic pathways to alter cellular functions.
  • Inducing or inhibiting specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other bicyclic molecules with functional groups such as:

  • Penicillins: Bicyclic antibiotics with a similar core structure.
  • Cephalosporins: Another class of antibiotics with a bicyclic core.
  • Carbapenems: Bicyclic compounds with broad-spectrum antibiotic activity.

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H40N4O6S

Molecular Weight

548.7 g/mol

IUPAC Name

N,N-diethylethanamine;(2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H25N3O6S.C6H15N/c1-11(10-13(25)30-4)22-14(12-8-6-5-7-9-12)17(26)23-15-18(27)24-16(20(28)29)21(2,3)31-19(15)24;1-4-7(5-2)6-3/h5-10,14-16,19,22H,1-4H3,(H,23,26)(H,28,29);4-6H2,1-3H3/t14-,15-,16+,19-;/m1./s1

InChI Key

VPPVUVAWSDQWDY-UVKKPQQBSA-N

Isomeric SMILES

CCN(CC)CC.CC(=CC(=O)OC)N[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O

Canonical SMILES

CCN(CC)CC.CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O

Origin of Product

United States

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